An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzaldehyde
CAS Number: 924817-93-6
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, a key fluorinated intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
3-Fluoro-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.
Quantitative Data
The following table summarizes the key quantitative data for 3-Fluoro-2-(trifluoromethyl)benzaldehyde.
| Property | Value | Source |
| CAS Number | 924817-93-6 | Internal Search |
| Molecular Formula | C₈H₄F₄O | Internal Search |
| Molecular Weight | 192.11 g/mol | Internal Search |
| Appearance | Colorless to pale yellow liquid | Internal Search |
| Boiling Point | 160-165 °C | Internal Search |
| Density | ~1.35 g/cm³ | Internal Search |
| Purity | Typically >95% | Internal Search |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A likely precursor for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde is (3-Fluoro-2-(trifluoromethyl)phenyl)methanol. The oxidation of this alcohol would yield the desired aldehyde.
Caption: Plausible synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde.
General Experimental Protocol for Oxidation
The following is a general protocol for the oxidation of a benzyl alcohol to a benzaldehyde, which could be adapted for the synthesis of the target compound.
Materials:
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(3-Fluoro-2-(trifluoromethyl)phenyl)methanol
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Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
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Anhydrous dichloromethane (DCM)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure (using PCC):
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Dissolve (3-Fluoro-2-(trifluoromethyl)phenyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add PCC to the solution in one portion while stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional DCM.
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Combine the filtrates and evaporate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Fluoro-2-(trifluoromethyl)benzaldehyde.
Applications in Drug Development
3-Fluoro-2-(trifluoromethyl)benzaldehyde is a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules with therapeutic potential.
Intermediate in the Synthesis of HIV Protease Inhibitors
This compound serves as a key intermediate in the synthesis of certain HIV protease inhibitors. The aldehyde functional group is crucial for forming a secondary amine linkage through reductive amination, a common reaction in the construction of these therapeutic agents. The trifluoromethyl group contributes to the lipophilicity of the final molecule, which can enhance its cell permeability and overall efficacy.
Caption: Reductive amination using 3-Fluoro-2-(trifluoromethyl)benzaldehyde.
Experimental Protocol for Reductive Amination
The following is a general protocol for a reductive amination reaction involving an aldehyde and a primary amine.
Materials:
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3-Fluoro-2-(trifluoromethyl)benzaldehyde
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A primary amine-containing scaffold
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
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Anhydrous 1,2-dichloroethane (DCE) or methanol
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Acetic acid (catalytic amount)
Procedure:
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Dissolve the primary amine scaffold in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Add 3-Fluoro-2-(trifluoromethyl)benzaldehyde to the solution, followed by a catalytic amount of acetic acid.
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Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
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Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the desired secondary amine.
Signaling Pathways
Currently, there is no publicly available information detailing the direct involvement of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active molecules. The final drug products synthesized from this intermediate would then be investigated for their effects on specific signaling pathways.
Safety and Handling
3-Fluoro-2-(trifluoromethyl)benzaldehyde should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Summary
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
This technical guide provides a summary of the available information on 3-Fluoro-2-(trifluoromethyl)benzaldehyde. As a key building block in modern organic and medicinal chemistry, further research into its synthesis and applications is ongoing. Researchers are encouraged to consult safety data sheets and relevant literature before use.
